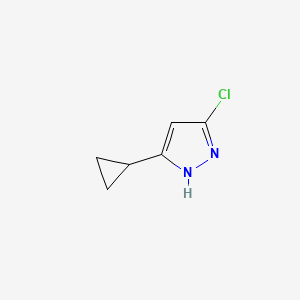

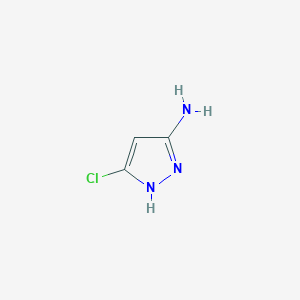

3-氯-5-环丙基-1H-吡唑

描述

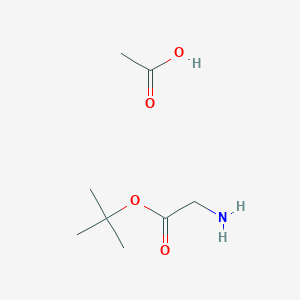

“3-chloro-5-cyclopropyl-1H-pyrazole” is a chemical compound that belongs to the class of pyrazoles . Pyrazoles are five-membered heterocycles that constitute a class of compounds particularly useful in organic synthesis . They are one of the most studied groups of compounds among the azole family . The presence of the pyrazole nucleus in different structures leads to diversified applications in different areas such as technology, medicine, and agriculture .

Synthesis Analysis

Pyrazoles can be synthesized through a variety of methods. One common method involves a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as a “CNN” building block to terminal alkynes . Another method involves one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride . In situ oxidation employing bromine affords a wide variety of pyrazoles in very good yields . Alternatively, a more benign oxidation protocol affords 3,5-disubstituted or 3,4,5-trisubstituted pyrazoles by simply heating pyrazolines in DMSO under oxygen .

Molecular Structure Analysis

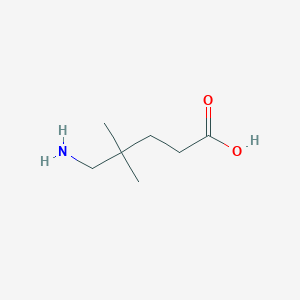

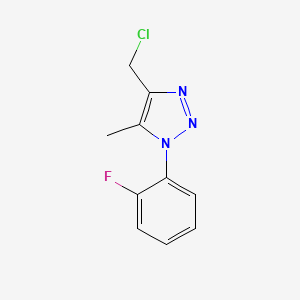

The molecular structure of “3-chloro-5-cyclopropyl-1H-pyrazole” is characterized by a five-membered heterocyclic ring containing two nitrogen atoms and a cyclopropyl group attached to the fifth carbon of the pyrazole ring .

Chemical Reactions Analysis

Pyrazoles, including “3-chloro-5-cyclopropyl-1H-pyrazole”, can undergo a variety of chemical reactions. For instance, they can participate in nucleophilic substitution reactions with different substituted aromatic acid chlorides . They can also undergo radical addition followed by intramolecular cyclization to afford the important pyrazole skeleton .

Physical And Chemical Properties Analysis

The physical and chemical properties of “3-chloro-5-cyclopropyl-1H-pyrazole” include a refractive index of n20/D 1.566 and a density of 1.159 g/mL at 25 °C .

科学研究应用

催化芳基化

化合物3-氯-5-环丙基-1H-吡唑及其衍生物已被用于钯催化的直接芳基化反应。这些反应保持了环丙基团的完整性,避免了分解或胺化产物的形成,并且能容忍芳基溴化物上的各种官能团。这一应用展示了该化合物在合成区位选择性C4-芳基化吡唑方面的多功能性,为催化合成领域做出了贡献,可能对制药和材料科学产生影响(Sidhom et al., 2018)。

新化合物的合成

对3-氯-5-环丙基-1H-吡唑的研究已经导致了具有潜在生物应用的新化合物的合成。例如,合成了一系列3-氯-1-(3-氯-2-吡啶基)-1H-吡唑-5-甲酰胺化合物,展示了该化合物在创造多样化化学实体方面的实用性,这可能为开发新药物或材料奠定基础(Yang Yun-shang, 2010)。

抗增殖剂

吡唑衍生物,包括与3-氯-5-环丙基-1H-吡唑相关的衍生物,已被探索其抗癌性能。这些衍生物的设计、合成和评价已经显示出对各种癌细胞系的显著抗增殖活性,突显了它们在癌症治疗中的潜力。这些化合物通过凋亡诱导细胞死亡的能力表明它们作为白血病和乳腺癌治疗的小分子抑制剂的前景(Ananda et al., 2017)。

抗真菌活性

与3-氯-5-环丙基-1H-吡唑相关的螺环[环丙烷-1,4′-吡唑-3-酮]衍生物已被合成并评估其抗真菌性能。这些化合物对白念珠菌表现出活性,表明它们作为抗真菌剂的潜力。这一研究领域对于解决真菌耐药性并开发新的抗真菌药物至关重要(Maruoka et al., 2008)。

安全和危害

“3-chloro-5-cyclopropyl-1H-pyrazole” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

未来方向

The future directions for “3-chloro-5-cyclopropyl-1H-pyrazole” and other pyrazole derivatives could involve further exploration of their synthesis methods, chemical reactivity, and pharmacological properties. Given the wide range of biological activities exhibited by pyrazoles, there is potential for the development of new therapeutic agents based on this scaffold .

作用机制

Target of Action

It’s worth noting that pyrazole derivatives are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .

Mode of Action

Pyrazole derivatives are known to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that pyrazole derivatives interact with their targets in a way that modulates these biological processes.

Biochemical Pathways

It’s known that pyrazole derivatives can affect a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .

Result of Action

Given the wide range of biological activities exhibited by pyrazole derivatives, it can be inferred that the compound may have diverse effects at the molecular and cellular level .

属性

IUPAC Name |

3-chloro-5-cyclopropyl-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2/c7-6-3-5(8-9-6)4-1-2-4/h3-4H,1-2H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEDCCDLFFDDETO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NN2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride](/img/structure/B1466271.png)

![(1,2,3,4-Tetrahydrobenzo[4,5]imidazo[1,2-a]pyridine-7-yl)methanol](/img/structure/B1466288.png)